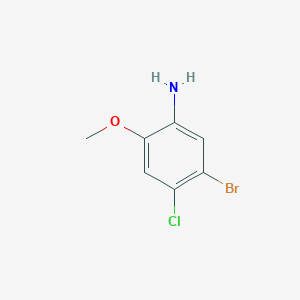

5-Bromo-4-chloro-2-methoxyaniline

説明

5-Bromo-4-chloro-2-methoxyaniline: is an organic compound with the molecular formula C7H7BrClNO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

特性

IUPAC Name |

5-bromo-4-chloro-2-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRSHQWXBOMAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-methoxyaniline typically involves the bromination and chlorination of 2-methoxyaniline. The process can be carried out under controlled conditions to ensure the selective substitution of the hydrogen atoms on the benzene ring. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of 5-Bromo-4-chloro-2-methoxyaniline can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production methods also focus on cost-effectiveness and environmental safety .

化学反応の分析

Types of Reactions: 5-Bromo-4-chloro-2-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The bromine, chlorine, and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

科学的研究の応用

5-Bromo-4-chloro-2-methoxyaniline has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 5-Bromo-4-chloro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact mechanism depends on the specific application and the biological system involved .

類似化合物との比較

- 4-Bromo-2-methoxyaniline

- 5-Bromo-2-chloroaniline

- 4-Chloro-2-methoxyaniline

Comparison: Compared to similar compounds, 5-Bromo-4-chloro-2-methoxyaniline is unique due to the presence of both bromine and chlorine substituents on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .

生物活性

5-Bromo-4-chloro-2-methoxyaniline is an aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.

Chemical Formula: C7H7BrClN O

Molecular Weight: 227.49 g/mol

Appearance: Light-brown solid

Solubility: Moderate solubility in organic solvents

The compound features bromine and chlorine substituents on the aromatic ring, along with a methoxy group, which may influence its biological activity.

Biological Activity Overview

Research indicates that 5-Bromo-4-chloro-2-methoxyaniline exhibits several biological activities:

Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds found that derivatives with halogen substitutions exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Although direct studies on 5-Bromo-4-chloro-2-methoxyaniline were not highlighted, these findings suggest a potential for similar activity due to the presence of bromine and chlorine.

Anticancer Research

Research into the synthesis of compounds related to 5-Bromo-4-chloro-2-methoxyaniline revealed that certain derivatives could act as inhibitors of ALK. For example, a study synthesized various analogs and assessed their efficacy in vitro against cancer cell lines. Results indicated that structural modifications significantly influenced their anticancer potency, suggesting that further exploration of 5-Bromo-4-chloro-2-methoxyaniline could yield valuable insights into its therapeutic potential .

Comparative Analysis with Analog Compounds

To better understand the unique properties of 5-Bromo-4-chloro-2-methoxyaniline, a comparison with structurally similar compounds is useful:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| 5-Bromo-4-chloro-2-methoxyaniline | C7H7BrClN O | 0.84 |

| 2-Amino-4-bromo-6-chlorophenol | C6H5BrClN O | 0.79 |

| 4-Chloro-2-methoxyaniline hydrochloride | C7H8ClN O | 0.77 |

| 5-Bromo-4-chloro-2-nitrophenol | C6H4BrClN O2 | 0.75 |

This table highlights how the presence of both bromine and chlorine, along with the methoxy group, distinguishes 5-Bromo-4-chloro-2-methoxyaniline from its analogs.

Safety and Handling

Due to its classification as an aromatic amine, caution is advised when handling this compound. Aromatic amines can be irritants to skin and mucous membranes and are suspected carcinogens. Proper safety protocols should be followed in laboratory settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。